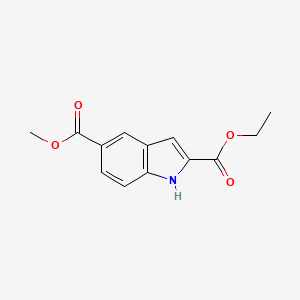

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

Description

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (CAS: 884494-66-0) is an indole-based dicarboxylate ester with the molecular formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol . The compound features an indole core substituted with ethyl and methyl ester groups at positions 2 and 5, respectively. It is commercially available as a research chemical, often synthesized for applications in medicinal chemistry and materials science due to its modular structure, which allows for further functionalization .

Propriétés

IUPAC Name |

2-O-ethyl 5-O-methyl 1H-indole-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)11-7-9-6-8(12(15)17-2)4-5-10(9)14-11/h4-7,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFILAPAOMFUIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370076 | |

| Record name | 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-66-0 | |

| Record name | 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation Methods of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate

General Synthetic Strategy

The synthesis typically involves the regioselective esterification of indole-2,5-dicarboxylic acid or its derivatives, introducing ethyl and methyl ester groups selectively at positions 2 and 5, respectively. Alternative approaches start from functionalized indole intermediates, such as ethyl indole-2-carboxylate, followed by selective methylation at the 5-position.

Detailed Synthetic Routes

Esterification of Indole-2,5-dicarboxylic Acid

- Procedure: Refluxing indole-2,5-dicarboxylic acid with ethanol and methanol in the presence of an acid catalyst such as sulfuric acid.

- Selectivity: Controlled reaction conditions allow selective formation of the ethyl ester at position 2 and methyl ester at position 5.

- Reaction Conditions: Typically conducted under reflux at 70–80°C for 12–24 hours.

- Notes: Anhydrous conditions are preferred to avoid hydrolysis of sensitive intermediates.

Functionalization via Ethyl Indole-2-carboxylate

- Starting Material: Ethyl indole-2-carboxylate.

- Methylation: Regioselective methylation at the 5-position using methyl halides under basic conditions such as potassium carbonate or sodium hydroxide.

- Advantages: This method allows better control over substitution patterns.

Direct Functionalization of Indole-2-carboxylate

- Method: Electrophilic substitution reactions on ethyl indole-2-carboxylate using reagents like ethoxalyl chloride and aluminum chloride as catalysts.

- Example: Reaction with oxalyl chloride and AlCl3 at 0°C followed by work-up and purification yields substituted indole dicarboxylates.

- Yields: Reported yields vary; for example, ethyl 2,5-indole dicarboxylate was obtained in 24% yield under certain conditions.

Representative Reaction Scheme Summary

| Step | Reactants & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Indole-2,5-dicarboxylic acid + EtOH/MeOH + H2SO4, reflux | This compound | Variable, optimized by conditions | Selective esterification |

| 2 | Ethyl indole-2-carboxylate + MeI + K2CO3, base | 5-Methyl derivative | Moderate to high | Regioselective methylation |

| 3 | Ethyl indole-2-carboxylate + oxalyl chloride + AlCl3, 0°C | Ethyl 2,5-indole dicarboxylate | ~24% | Electrophilic substitution |

Analytical and Optimization Notes

Purity and Structural Confirmation

- Techniques: High-performance liquid chromatography (HPLC), proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

- NMR Signatures: Ester carbonyl carbons appear around 165–170 ppm in $$^{13}C$$-NMR; aromatic protons resonate between δ 7.0–8.5 ppm in $$^{1}H$$-NMR.

- Melting Point: Analogous indole carboxylates show melting points around 208–210°C, useful for purity assessment.

Reaction Monitoring

- Thin Layer Chromatography (TLC): Silica gel with cyclohexane/ethyl acetate (7:3) solvent system is effective for monitoring reaction progress and side-product formation.

Yield Improvement Strategies

- Use of sodium ethoxide in ethanol under reflux enhances ethylation efficiency.

- Careful control of base strength during methylation avoids hydrolysis.

- Screening acid catalysts such as p-toluenesulfonic acid or Lewis acids can improve regioselectivity.

Research Findings on Preparation Methods

Regiospecific Functionalization

- Studies have demonstrated that direct functionalization of ethyl indole-2-carboxylate with electrophiles like ethoxalyl chloride in the presence of aluminum chloride at low temperature (0°C) can yield indole dicarboxylate derivatives, though yields may be moderate (~24%).

- Alternative routes starting from anthranilic acid derivatives followed by cyclization under alkaline conditions provide access to hydroxyindoline intermediates, which can be dehydrated to indole derivatives.

Comparative Efficiency of Methods

| Method | Starting Materials | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Esterification of dicarboxylic acid | Indole-2,5-dicarboxylic acid + EtOH/MeOH | 12–24 h reflux | Moderate to high | Simple reagents, straightforward | Requires careful control for selectivity |

| Methylation of ethyl indole-2-carboxylate | Ethyl indole-2-carboxylate + MeI | Several hours at rt | Moderate to high | Regioselective, good control | Sensitive to base strength |

| Electrophilic substitution with oxalyl chloride | Ethyl indole-2-carboxylate + oxalyl chloride + AlCl3 | 0.5 h at 0°C + 2 h rt | ~24% | Direct functionalization | Lower yield, harsh conditions |

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Esterification of indole-2,5-dicarboxylic acid | Ethanol, methanol, H2SO4 | Reflux 70–80°C, 12–24 h | Moderate to high | Selective ester formation |

| Regioselective methylation | Methyl halides, K2CO3 or NaOH | Room temperature, several hours | Moderate to high | Requires base control |

| Electrophilic substitution | Oxalyl chloride, AlCl3 | 0°C to room temp, 3 h total | ~24% | Moderate yield, direct method |

Analyse Des Réactions Chimiques

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like manganese dioxide.

Reduction: Common reducing agents include sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its indole structure is significant in the development of various derivatives that can be utilized in drug discovery and material science. The compound's ability to undergo various chemical reactions, such as cyclization and functional group transformations, makes it an essential intermediate for synthesizing other biologically active compounds .

Synthesis of Indole Derivatives

The indole moiety is prevalent in numerous natural products and pharmaceuticals. The compound can be used to synthesize derivatives that exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . For example, modifications of the indole framework have led to the development of novel therapeutic agents targeting various diseases.

Pharmaceutical Development

Potential Drug Candidates

Research indicates that compounds containing the indole structure, including this compound, exhibit promising pharmacological activities. These include:

- Anticancer Activity: Indole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The structural features of this compound may contribute to its efficacy as a potential anticancer agent .

- Neurological Disorders: Some indoles are known to interact with neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety .

Biological Research

Biological Activity Studies

The biological activity of this compound has been explored in several studies. Its derivatives have shown activity against various microbial strains and have been investigated for their role in modulating biological pathways relevant to disease states .

Case Studies

- Antimicrobial Properties: A study demonstrated that derivatives of indole exhibit significant antibacterial activity against Gram-positive bacteria. This highlights the potential of this compound as a lead compound for developing new antibiotics .

- Anticancer Research: Another investigation focused on the synthesis of indole-based compounds from this dicarboxylate ester, which were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications could enhance their potency against specific cancer types .

Mécanisme D'action

The mechanism of action of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The exact pathways and targets can vary depending on the specific derivative and its application .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Indole Derivatives

Substituent Variations in Indole Carboxylates

The compound’s structural uniqueness lies in its dual ester groups. Comparisons with analogous indole derivatives reveal how substituent position and identity influence physicochemical properties:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 5-fluoro substituent in ethyl 5-fluoroindole-2-carboxylate enhances electrophilicity, making it reactive in cross-coupling reactions compared to the electron-donating methyl group in the target compound .

- Steric Effects : Bulky substituents (e.g., acetamido in ) reduce solubility in polar solvents, whereas smaller ester groups (ethyl/methyl) improve lipophilicity .

- Biological Activity : Carboxamide derivatives (e.g., ) exhibit higher binding affinity to biological targets compared to ester analogs due to hydrogen-bonding capabilities.

Physicochemical Properties

Comparison with Other Methods :

- Piperidine dicarboxylates (e.g., 3-Ethyl 5-methyl piperidine-3,5-dicarboxylates in ) require multi-component reactions, whereas indole dicarboxylates are typically synthesized via stepwise functionalization.

Activité Biologique

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate is an organic compound with the molecular formula CHNO and a molar mass of approximately 247.25 g/mol. This compound features an indole structure, which is significant in medicinal chemistry due to its diverse biological activities. Research indicates that it may possess anti-inflammatory and analgesic properties, making it a candidate for pharmaceutical development .

Chemical Structure and Properties

The structure of this compound includes:

- Indole Backbone : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

- Substituents : Ethyl and methyl groups at positions 2 and 5, respectively, along with two carboxylate groups.

Table 1: Structural Characteristics of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Indole-3-acetic acid | CHNO | Plant hormone involved in growth regulation |

| Methyl indole-3-acetate | CHNO | Used as a precursor in various synthetic pathways |

| Ethyl indole-3-carboxylate | CHNO | Exhibits different biological activities |

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound may interact with biological targets such as enzymes and receptors involved in inflammatory pathways. Its structural similarity to other indole derivatives could facilitate these interactions.

In vitro assays have demonstrated that the compound exhibits significant inhibition of pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions .

The proposed mechanism of action involves:

- Binding Affinity : Interaction with specific receptors or enzymes related to inflammation.

- Pathway Modulation : Potential modulation of biochemical pathways involving tryptophan metabolism and serotonin synthesis .

Study on Antiviral Activity

A related study evaluated the antiviral activity of indole derivatives, including compounds structurally similar to this compound. The results indicated that certain derivatives exhibited promising inhibitory effects against HIV integrase, suggesting that modifications to the indole structure can enhance biological activity .

In Vivo Studies

In vivo studies are necessary to confirm the therapeutic potential of this compound. Current research focuses on evaluating its efficacy in animal models for various inflammatory diseases.

Q & A

Q. What are the standard synthetic methodologies for preparing 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate?

The compound can be synthesized via sequential esterification of indole-2,5-dicarboxylic acid. A typical approach involves refluxing the dicarboxylic acid with ethanol and methanol in the presence of an acid catalyst (e.g., sulfuric acid) to selectively introduce ethyl and methyl esters at positions 2 and 5, respectively. Alternative routes may employ pre-functionalized indole intermediates, such as ethyl indole-2-carboxylate derivatives, followed by regioselective methylation at the 5-position using methyl halides under basic conditions .

Q. How is the purity of this compound validated in academic research?

Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, complemented by melting point analysis (mp 208–210°C for analogous indole carboxylates). Spectroscopic methods, including - and -NMR, are critical for structural confirmation, with characteristic peaks for ester carbonyls (~165–170 ppm in -NMR) and aromatic protons (δ 7.0–8.5 ppm in -NMR). Mass spectrometry (MS) further confirms molecular ion peaks (e.g., [M+H]) .

Q. What solvent systems are recommended for recrystallizing indole dicarboxylate derivatives?

Recrystallization from polar aprotic solvents like dimethylformamide (DMF) mixed with acetic acid (e.g., 3:1 v/v) is effective for removing impurities while preserving ester functionality. For less polar derivatives, ethanol/water mixtures (e.g., 70:30) are preferred to achieve high-purity crystalline products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Yields depend on temperature, catalyst selection, and stoichiometry. For esterification, sodium ethoxide (NaOEt) in ethanol under reflux (70–80°C, 12–24 h) enhances ethylation efficiency. Methylation at the 5-position requires careful control of base strength (e.g., KCO vs. NaOH) to avoid hydrolysis. Reaction monitoring via TLC (silica gel, cyclohexane/ethyl acetate 7:3) ensures minimal side-product formation .

Q. What analytical strategies resolve spectral contradictions in substituted indole dicarboxylates?

Ambiguities in NMR assignments (e.g., overlapping aromatic signals) can be addressed using 2D techniques (HSQC, HMBC) to correlate - couplings. For example, HMBC correlations between ester carbonyl carbons and adjacent protons confirm regioselectivity. IR spectroscopy (1670–1690 cm for ester C=O) and X-ray crystallography provide additional validation for structural anomalies .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing ester groups at positions 2 and 5 deactivate the indole core, reducing electrophilic substitution reactivity. However, the 3-position remains accessible for functionalization via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) if protected. Steric hindrance from the ethyl group at position 2 may slow nucleophilic attacks, necessitating longer reaction times or elevated temperatures .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for esterification to prevent hydrolysis of sensitive intermediates.

- Characterization : Cross-validate spectral data with computational tools (e.g., DFT-based NMR prediction) to resolve ambiguities.

- Yield Optimization : Screen catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids) for regioselective transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.